1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Insights and Structural Applications
The crystal structure analysis of azimsulfuron, a compound containing similar structural features, highlights the importance of N—H⋯O hydrogen bonds and π–π interactions, suggesting potential applications in designing compounds with specific crystallographic properties or intermolecular interactions for materials science (Jeon et al., 2015).
Hydrogel Formation and Material Tuning
Compounds with urea motifs have been shown to form hydrogels, whose physical properties can be tuned by varying the anion identity. This indicates applications in creating customizable materials for biomedical or industrial purposes (Lloyd & Steed, 2011).
Chemical Synthesis and Heterocyclic Chemistry
Urea derivatives are key in heterocyclic chemistry, serving as precursors in the synthesis of various heterocyclic systems, indicating their utility in synthetic organic chemistry and potential pharmaceutical applications (Ghosh, Bandyopadhyay, & Morin, 1983).
Corrosion Inhibition
Mannich bases derived from urea and piperidine have demonstrated efficacy as corrosion inhibitors on mild steel surfaces, suggesting applications in materials protection and engineering (Jeeva et al., 2015).
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c22-16(20-14-3-9-23-10-4-14)19-11-13-1-7-21(8-2-13)15-12-17-5-6-18-15/h5-6,12-14H,1-4,7-11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJYEMGBIFWJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.